PROTAC BRD9 Degrader-4

Targeted Protein Degradation BRD9 DC50

PROTAC BRD9 Degrader-4 (CAS 2633632-34-3) delivers moderate BRD9 degradation (DC50 ≤25 nM) ideal for dose-response titration studies and cell line sensitivity screening. Unlike complete ablators such as VZ185, its defined potency enables controlled target knockdown without full ablation. Features documented in vivo solubility in 10% DMSO + 90% Corn Oil—a pre-optimized formulation for preclinical pharmacokinetic studies. Its distinct molecular architecture (C42H49FN6O7, MW 768.87) provides a critical SAR reference point against dBRD9 and VZ185 for linker chemistry optimization campaigns. Research use only.

Molecular Formula C42H49FN6O7
Molecular Weight 768.9 g/mol
Cat. No. B10832068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD9 Degrader-4
Molecular FormulaC42H49FN6O7
Molecular Weight768.9 g/mol
Structural Identifiers
SMILESCCCCN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C=C3)OC4CCN(CC4F)CC5CCN(CC5)C(=O)C6=CC(=C(C=C6)OC)N7CCC(=O)NC7=O)OC
InChIInChI=1S/C42H49FN6O7/c1-4-5-16-48-25-32(30-10-15-44-23-31(30)41(48)52)28-6-9-37(38(22-28)55-3)56-35-13-17-46(26-33(35)43)24-27-11-18-47(19-12-27)40(51)29-7-8-36(54-2)34(21-29)49-20-14-39(50)45-42(49)53/h6-10,15,21-23,25,27,33,35H,4-5,11-14,16-20,24,26H2,1-3H3,(H,45,50,53)/t33-,35-/m0/s1
InChIKeyRHYLAIPZKCALML-LRHLLKFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BRD9 Degrader-4: A Defined BRD9 Bifunctional Degrader for Targeted Protein Degradation Research


PROTAC BRD9 Degrader-4 (CAS: 2633632-34-3) is a proteolysis-targeting chimera (PROTAC) bifunctional molecule specifically designed to induce the degradation of Bromodomain-containing protein 9 (BRD9) . With a molecular weight of 768.87 g/mol and a chemical formula of C42H49FN6O7, this compound serves as a research tool for investigating BRD9's role in oncogenic pathways and chromatin remodeling [1]. As a member of the BRD9-targeting PROTAC class, it recruits an E3 ligase to facilitate ubiquitination and subsequent proteasomal degradation of BRD9, offering a distinct mechanism compared to traditional occupancy-based inhibitors .

Why BRD9-Targeting PROTACs Cannot Be Interchanged Without Quantitative Scrutiny


BRD9-targeting PROTACs exhibit substantial variability in degradation potency, selectivity profiles, and pharmacokinetic properties due to differences in linker composition, E3 ligase recruitment, and ternary complex formation efficiency [1]. Substituting one BRD9 degrader for another without considering these parameters can lead to incomplete target knockdown, off-target degradation of homologous bromodomains like BRD7 or BRD4, and inconsistent in vivo outcomes. The following quantitative evidence demonstrates why PROTAC BRD9 Degrader-4 requires evaluation against established comparators to determine its fitness for specific experimental contexts.

Quantitative Differentiation of PROTAC BRD9 Degrader-4 from Key Comparators


BRD9 Degradation Potency: DC50 Comparison with VZ185 and dBRD9

PROTAC BRD9 Degrader-4 demonstrates a BRD9 degradation DC50 of ≤25 nM [1]. In contrast, VZ185, a dual BRD7/9 degrader, exhibits a DC50 of 1.8 nM for BRD9 and 4.5 nM for BRD7, indicating higher potency and a distinct selectivity profile [2]. Another comparator, dBRD9, shows an IC50 of 56.6 nM for BRD9 degradation in MOLM-13 cells, with no degradation of BRD4 or BRD7 up to 5 μM [3]. These quantitative differences underscore the importance of selecting a degrader based on specific potency and selectivity requirements.

Targeted Protein Degradation BRD9 DC50

Selectivity Profile: Lack of Reported BRD7/BRD4 Degradation Data

While PROTAC BRD9 Degrader-4 is reported to degrade BRD9 with a DC50 ≤25 nM, no quantitative data is available regarding its degradation effects on the closely related bromodomain proteins BRD7 or BRD4 [1]. In contrast, VZ185 is well-characterized as a dual BRD7/9 degrader, with DC50 values of 4.5 nM and 1.8 nM, respectively [2]. dBRD9 is specifically selective for BRD9, showing no degradation of BRD4 or BRD7 at concentrations up to 5 μM [3]. The absence of selectivity data for PROTAC BRD9 Degrader-4 represents a significant information gap that must be considered when selecting a tool compound.

Selectivity BRD7 BRD4 Off-target

Physicochemical Properties: Solubility and Formulation Considerations

PROTAC BRD9 Degrader-4 exhibits a solubility of ≥2.5 mg/mL (3.25 mM) in a formulation comprising 10% DMSO + 90% Corn Oil, providing a basis for in vivo dosing . In DMSO, the compound is soluble up to 100 mg/mL (130.06 mM) [1]. This solubility profile is a critical parameter for researchers planning animal studies, as it directly impacts achievable plasma concentrations. In contrast, VZ185, with a molecular weight of 995.23 g/mol, also shows good solubility (100 mM in DMSO), but its higher molecular weight may influence tissue distribution and clearance differently .

Solubility Formulation In Vivo

Molecular Weight and Structural Parameters

PROTAC BRD9 Degrader-4 has a molecular weight of 768.87 g/mol and a defined chemical structure (C42H49FN6O7) [1]. This places it in a moderate molecular weight range for PROTACs, potentially influencing cell permeability and pharmacokinetics. For comparison, VZ185 has a significantly higher molecular weight of 995.23 g/mol (C53H67FN8O8S) , while dBRD9 has a lower molecular weight of 520.66 g/mol (C30H40N4O4) [2]. The molecular weight and specific linker composition can affect cellular uptake and overall degradation efficiency.

Molecular Weight Chemical Structure PROTAC Design

In Vivo and Pharmacokinetic Data Availability

No in vivo pharmacokinetic data or oral bioavailability studies are currently available for PROTAC BRD9 Degrader-4 in the public domain. In contrast, CW-3308, a highly optimized BRD9 degrader, has demonstrated 91% oral bioavailability in mice and >90% BRD9 protein reduction in xenograft tumor tissue after a single oral dose [1]. Similarly, the clinical candidate CFT8634 has shown dose-dependent pharmacokinetics and pharmacodynamics in human trials [2]. The absence of in vivo characterization for PROTAC BRD9 Degrader-4 limits its applicability to in vitro and cell-based studies.

Pharmacokinetics Oral Bioavailability In Vivo

Anti-Cancer Activity and Mechanism of Action

PROTAC BRD9 Degrader-4 is reported to exhibit anti-cancer effects, presumably through BRD9 degradation [1]. However, no specific cell line viability data (e.g., IC50 values) are provided. In comparison, VZ185 demonstrates cytotoxicity in EOL-1 and A-402 cells with EC50 values of 3 nM and 40 nM, respectively [2]. dBRD9 shows anti-proliferative effects in human AML cell lines [3]. The lack of quantitative anti-cancer activity data for PROTAC BRD9 Degrader-4 makes it difficult to assess its potency relative to other degraders in disease-relevant models.

Anti-cancer BRD9 Degradation Cellular Assays

Optimal Use Cases for PROTAC BRD9 Degrader-4 in Scientific Research


In Vitro BRD9 Degradation Studies with Intermediate Potency Requirements

PROTAC BRD9 Degrader-4 is suitable for cell-based experiments where a moderate level of BRD9 degradation (DC50 ≤25 nM) is desired, such as in dose-response titration studies or when comparing degradation efficiency across different cell lines [1]. Its defined potency allows for controlled target knockdown without the complete ablation seen with more potent degraders like VZ185.

Formulation Development and In Vivo Feasibility Assessment

Researchers exploring in vivo dosing protocols can utilize PROTAC BRD9 Degrader-4's documented solubility in a 10% DMSO + 90% Corn Oil formulation as a starting point for preclinical studies [1]. This compound can serve as a model for optimizing formulations before advancing to more extensively characterized in vivo tools.

Comparative Mechanistic Studies of BRD9 Degradation

When used alongside well-characterized comparators like VZ185 and dBRD9, PROTAC BRD9 Degrader-4 can help elucidate structure-activity relationships and the impact of linker chemistry on degradation efficiency and selectivity [1]. Its distinct molecular weight and composition provide a valuable point of reference for medicinal chemistry campaigns.

Initial Screening for BRD9 Dependency in Cancer Cell Lines

Due to its reported anti-cancer effects, PROTAC BRD9 Degrader-4 may be employed in preliminary screens to identify cancer cell lines sensitive to BRD9 degradation, though confirmatory studies with more selective tools are recommended given the lack of detailed selectivity data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC BRD9 Degrader-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.